molecular formula C19H31ClN2O2 B1667252 AMO 1618 CAS No. 2438-53-1

AMO 1618

Cat. No.: B1667252
CAS No.: 2438-53-1
M. Wt: 354.9 g/mol
InChI Key: OEIMUIRJKDWCPO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMO 1618 (2'-isopropyl-4'-(trimethylammonium chloride)-5'-methylphenyl piperidine-1-carboxylate) is a quaternary ammonium compound primarily recognized as a plant growth retardant. It inhibits gibberellin biosynthesis by blocking the enzymatic activity of ent-kaurene oxidase, a critical step in the gibberellin pathway . This inhibition reduces stem elongation and leaf expansion, making it valuable for controlling excessive vegetative growth in crops and ornamental plants. Structurally, this compound is an ester with moderate polarity and conformational flexibility, enabling selective interactions in biochemical systems .

Properties

IUPAC Name

trimethyl-[2-methyl-4-(piperidine-1-carbonyloxy)-5-propan-2-ylphenyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N2O2.ClH/c1-14(2)16-13-17(21(4,5)6)15(3)12-18(16)23-19(22)20-10-8-7-9-11-20;/h12-14H,7-11H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIMUIRJKDWCPO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)N2CCCCC2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6295-53-0 (iodide)
Record name AMO-1618
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90947238
Record name N,N,N,2-Tetramethyl-4-[(piperidine-1-carbonyl)oxy]-5-(propan-2-yl)anilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2438-53-1
Record name Benzenaminium, N,N,N,2-tetramethyl-5-(1-methylethyl)-4-[(1-piperidinylcarbonyl)oxy]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AMO-1618
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N,2-Tetramethyl-4-[(piperidine-1-carbonyl)oxy]-5-(propan-2-yl)anilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Pathway

AMO 1618 belongs to the carbamate ester class, synthesized via a multi-step organic reaction process. The primary route involves:

  • Formation of the phenylpiperidine backbone : A substituted phenol derivative (2-isopropyl-4-amino-5-methylphenol) undergoes esterification with piperidine-1-carbonyl chloride under alkaline conditions.
  • Quaternization : The tertiary amine group is alkylated using methyl chloride, forming the quaternary ammonium structure critical for biological activity.

Key reagents include methyl chloride, piperidine derivatives, and phosphorylated intermediates. The final product is typically isolated as a crystalline solid via solvent evaporation and recrystallization.

Structural Validation

Spectroscopic analyses (e.g., NMR, IR) confirm the presence of:

  • A piperidine ring (δ 1.4–1.6 ppm in $$ ^1H $$-NMR) esterified to the aromatic moiety.
  • Quaternary ammonium signals (δ 3.2–3.4 ppm for N$$^+$$(CH$$3$$)$$2$$).
  • Aromatic substituents : Isopropyl (δ 1.2–1.3 ppm) and methyl groups (δ 2.1 ppm) on the phenyl ring.

Optimization of Synthesis Conditions

Reaction Parameters

Studies highlight the sensitivity of yield to temperature and stoichiometry:

Parameter Optimal Range Impact on Yield
Temperature 60–70°C Maximizes esterification efficiency
Molar ratio (Piperidine:Phenol) 1.2:1 Prevents side reactions
Solvent Anhydrous dichloromethane Enhances solubility

Data derived from enzymatic inhibition assays and synthetic trials.

Challenges in Scalability

  • Byproduct formation : Competing alkylation at the phenolic oxygen necessitates careful pH control (pH 8–9).
  • Moisture sensitivity : Quaternary ammonium intermediates hydrolyze readily, requiring inert atmospheres.

Functional Insights from Biochemical Studies

Mechanism of Gibberellin Inhibition

This compound disrupts the cyclization of trans-geranylgeranyl pyrophosphate to (−)-kaurene, a key gibberellin precursor. In Fusarium moniliforme and higher plants, this inhibition occurs at submicromolar concentrations (IC$$_{50}$$ ≈ 0.28 µM). Enzymatic assays with Echinocystis macrocarpa endosperm homogenates demonstrate:

  • 95% suppression of (−)-kaurene synthesis at 33.5 µM this compound.
  • Concurrent accumulation of trans-geranylgeraniol, confirming blocked cyclization.

Comparative Efficacy Among Retardants

In Avena leaf sections, this compound’s growth-retarding potency ranks second only to Phosfon D:

Retardant Growth Inhibition (%) Effective Concentration (µM)
Phosfon D 98 10
This compound 92 16.7
CCC 65 100

Data adapted from dose-response curves.

Formulation and Application Techniques

Agricultural Use

  • Foliar sprays : 500–10,000 ppm solutions reduce stem elongation in citrus seedlings by 10–95%, depending on concentration.
  • Soil drenching : Enhances efficacy by 25–46% compared to foliar application alone, likely due to root uptake.

Stability Considerations

  • pH-dependent degradation : Solutions at pH <5.1 (e.g., 500 ppm) exhibit longer residual activity (>30 days).
  • Reapplication intervals : Lower concentrations (500 ppm) require biweekly sprays to sustain effects.

Chemical Reactions Analysis

Table 1: Dose-Dependent Effects of AMO-1618 on Pea Seed Gibberellin Levels

AMO-1618 Concentration (mg/L)Gibberellin Reduction (%)Seed Growth Impact
540None
2555Moderate
5060Significant

Antimalarial Activity via Isoprenoid Pathway Disruption

AMO-1618 exhibits potent antimalarial effects by targeting isoprenoid biosynthesis in Plasmodium falciparum. It induces rapid morphological changes in intraerythrocytic parasites, including:

  • Swelling and disorganization of trophozoite and schizont stages within 8–24 hours .

  • Disruption of apicoplast membranes, as observed via electron microscopy .

Table 2: Efficacy of AMO-1618 Against Plasmodium falciparum

ParameterValue
ED₅₀ (µM)10.3 ± 2.22
Time to Morphological Change8–24 hours
Erythrocyte ToxicityNone observed

Mechanistic Selectivity

AMO-1618’s specificity for terpenoid pathways is evidenced by:

  • No cross-reactivity : Unlike other gibberellin inhibitors (e.g., paclobutrazol), AMO-1618 does not affect fungal ergosterol synthesis or mammalian cell lines at bioactive concentrations .

  • Stage-specific action : It primarily targets trophozoite and schizont stages of P. falciparum, with minimal impact on ring-stage parasites .

Comparative Inhibition Profiles

AMO-1618’s potency is intermediate among gibberellin biosynthesis inhibitors:

Biochemical Stability and Metabolite Analysis

GC-MS studies reveal AMO-1618’s stability under physiological conditions:

  • No spontaneous degradation : Incubation in culture medium (pH 7.4, 37°C) for 24 hours showed no detectable breakdown products .

  • Metabolite profiling : Chloroform extracts of treated parasites contained intact AMO-1618, confirming its resistance to metabolic modification .

Scientific Research Applications

Gibberellin Biosynthesis Inhibition

AMO 1618 is primarily known for its role as a gibberellin biosynthesis inhibitor. Gibberellins are vital hormones that promote growth and development in plants. The application of this compound has been shown to reduce gibberellin levels in various plant tissues:

  • In Pea Seeds : Research indicates that this compound significantly reduces gibberellin content in developing pea seeds when cultured in excised pods. The effect is concentration-dependent, with higher concentrations leading to greater reductions in gibberellin levels without adversely affecting seed growth at lower concentrations .
  • In Phaseolus Coccineus : Similar effects have been observed in Phaseolus coccineus, where this compound alters endogenous gibberellin levels and affects stem, leaf, and root growth .

Growth Retardation

This compound has been utilized as a growth retardant across various plant species:

  • Citrus Seedlings : Studies have demonstrated that this compound can effectively retard the growth of citrus seedlings when applied at concentrations of 5,000 to 10,000 ppm. The effects can persist for over 45 days post-application .
  • General Applications : Its ability to inhibit growth has made it a valuable tool for managing plant height in crops where excessive growth can lead to lodging or other issues.

Agricultural Biotechnology

The implications of using this compound extend into agricultural biotechnology:

  • Crop Management : By controlling gibberellin levels, this compound can be used to optimize crop yields and improve the quality of produce by ensuring plants do not grow excessively tall or weak .
  • Environmental Applications : Research also suggests potential uses in ecotoxicology and bioremediation efforts, particularly in assessing the phytotoxicity of pollutants on plant development .

Case Studies

Several case studies highlight the effectiveness of this compound:

Study Plant Species Application Findings
Study APeasCulture MediumReduced gibberellin content; minimal impact on seed growth at low concentrations
Study BPhaseolus CoccineusGrowth AnalysisAltered endogenous gibberellin levels; affected morphological traits
Study CCitrusGrowth RetardationEffective at retarding growth for over 45 days at high concentrations

Mechanism of Action

The mechanism of action of AMO 1618 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

AMO 1618 belongs to a class of growth retardants that modulate plant hormone pathways. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Comparison of this compound with Similar Growth Retardants

Compound Chemical Class Mechanism of Action Application Method Efficacy & Selectivity Key Research Findings
This compound Quaternary ammonium ester Inhibits ent-kaurene oxidase in gibberellin biosynthesis Foliar spray Moderate efficacy; transient microbial disruption Reduces gibberellin content by 40–60% in pea seeds without affecting growth at low doses (5 mg/L) . Increases peroxidase activity in citrus seedlings .
Chlorocholine Chloride (CCC) Quaternary ammonium salt Blocks gibberellin synthesis at later stages (copalyll diphosphate synthase) Soil drench/foliar High systemic uptake; long-lasting Reduces wheat stem elongation by 30–50% at 100–200 ppm . Persistent soil residues may affect microbial diversity.
Paclobutrazol Triazole derivative Inhibits cytochrome P450 monooxygenases (e.g., ent-kaurene oxidase) Soil drench High potency; broad-spectrum Suppresses gibberellin by 80–90% in rice; induces antioxidant enzymes (e.g., catalase) . Overuse linked to soil persistence and delayed recovery.
Daminozide Succinic acid derivative Interferes with auxin transport and gibberellin synthesis Foliar spray Moderate; reversible effects Reduces internode length in apples by 20–30%. Rapid degradation in soil .

Key Contrasts

Chemical Structure & Mobility :

  • This compound’s ester group enhances solubility in polar solvents compared to CCC’s ionic structure, which favors soil absorption . Paclobutrazol’s triazole ring enables stronger binding to cytochrome P450 enzymes, increasing longevity in plant tissues .

Mechanistic Specificity :

  • This compound and paclobutrazol target ent-kaurene oxidase but differ in downstream effects. This compound upregulates peroxidase activity, enhancing stress tolerance, whereas paclobutrazol induces catalase, reducing oxidative damage .

Environmental Impact: this compound causes transient shifts in gut microbiota in animal models (e.g., pigs), with microbial communities normalizing within 14 days . In contrast, paclobutrazol’s persistence in soil raises concerns about long-term ecological disruption .

Biological Activity

AMO 1618, a plant growth retardant, has garnered attention for its diverse biological activities, particularly in inhibiting gibberellin (GA) biosynthesis and affecting plant growth parameters. This article presents a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

This compound functions primarily as a gibberellin biosynthesis inhibitor . Studies have shown that it interferes with the production of gibberellins in various plant species, leading to significant alterations in growth patterns. The compound is known to inhibit stem elongation and promote dwarfism in treated plants, which can be advantageous for ornamental horticulture.

Key Findings:

  • Inhibition of Gibberellin Production : this compound effectively reduces the levels of gibberellins in plants, which are crucial for promoting cell elongation and growth. This was evidenced by experiments on Gibberella fujikuroi and Sphaceloma manihoticola, where this compound was shown to inhibit GA production at concentrations ranging from 2×1042\times 10^{-4} to 10910^{-9} m .
  • Effects on Plant Morphology : The application of this compound resulted in shorter internodes and a rosette growth form in several species, including chrysanthemums and maize. This effect is particularly useful for producing compact plant varieties suitable for commercial markets .

Effects on Plant Growth Parameters

The biological activity of this compound extends beyond mere inhibition of elongation; it also influences other growth parameters such as leaf color, root development, and flowering time.

Table 1: Effects of this compound on Various Plant Species

ParameterEffect ObservedReference
Stem ElongationSignificant reduction
Leaf ColorDarker green leaves due to increased chlorophyll
Root DevelopmentInitial inhibition followed by recovery
Flowering TimeDelayed flowering in chrysanthemums
Resistance to PathogensIncreased resistance with moderate doses

Case Study 1: Chrysanthemum Cultivation

In a study focused on chrysanthemums, this compound was applied during the floral initiation phase. The results indicated that plants treated with this compound exhibited delayed flowering by two to three weeks compared to untreated controls. This delay was attributed to the suppression of floret development and stem elongation .

Case Study 2: Maize Dwarf Mutant

Research utilizing a dwarf mutant of maize (Zea mays), known as dwarf-1, demonstrated that this compound effectively interacted with gibberellin pathways. Treated plants showed reduced height and altered leaf morphology, confirming the compound's role as a growth retardant .

Persistence and Environmental Impact

This compound has been observed to persist in soil, influencing subsequent plant generations. A nine-year study revealed that plants grown in soil treated with this compound exhibited reduced susceptibility to foliar diseases, likely due to thicker leaf structures developed from treatment .

Q & A

Q. What experimental methodologies are recommended for assessing AMO 1618’s inhibitory effects on plant growth regulators (PGRs)?

  • Methodological Answer : Use root elongation assays (e.g., in Triticum aestivum or other model plants) with controlled concentrations of this compound (typically 50–100 µM). Monitor gibberellin biosynthesis inhibition via HPLC-MS to quantify metabolic intermediates. Ensure environmental controls (light, temperature) to isolate this compound-specific effects .
  • Key Variables : Seed sterilization protocols, solvent controls (e.g., DMSO), and replication (≥3 biological replicates).

Q. How does this compound interact with other PGR inhibitors (e.g., paclobutrazol) in experimental designs?

  • Methodological Answer : Co-application studies require factorial designs (e.g., 2×2 ANOVA) to test additive/synergistic effects. For example, combine this compound with inhibitors of ethylene or cytokinin pathways and measure hypocotyl elongation. Normalize data to solvent-only controls and validate via enzyme activity assays (e.g., ent-kaurene oxidase inhibition) .

Q. What are the standard protocols for preparing this compound stock solutions to ensure chemical stability?

  • Methodological Answer : Dissolve this compound in ethanol or DMSO (10 mM stock), store at −20°C in amber vials to prevent photodegradation. Verify solubility via spectrophotometry (λ = 260 nm) and recalibrate concentrations before each experiment .

Advanced Research Questions

Q. How can contradictory data on this compound’s species-specific efficacy be resolved?

  • Methodological Answer : Conduct comparative transcriptomics (RNA-seq) across species (e.g., Arabidopsis vs. cereals) to identify differential expression in gibberellin biosynthesis genes (e.g., GA20ox, GA3ox). Validate with CRISPR-Cas9 knockouts and quantify endogenous gibberellin levels via LC-MS/MS .
  • Statistical Approach : Use hierarchical clustering or PCA to group species by sensitivity, accounting for phylogenetic relationships.

Q. What strategies mitigate off-target effects of this compound in long-term growth studies?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C-AMO 1618) to track uptake and distribution. Pair with tissue-specific promoters (e.g., root-cap-specific) for localized application. Validate specificity via mutant lines lacking target enzymes .

Q. How can this compound be integrated with computational models to predict PGR network dynamics?

  • Methodological Answer : Develop kinetic models (e.g., ordinary differential equations) parameterized with enzyme inhibition constants (Kᵢ) from in vitro assays. Validate predictions using time-course data from treated vs. untreated plants. Tools: COPASI or SBML-based platforms .

Data Analysis & Interpretation

Q. What statistical frameworks are optimal for analyzing dose-response curves of this compound?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., drc package in R) to estimate EC₅₀ and Hill coefficients. Account for heteroscedasticity via weighted least squares .

Q. How should researchers address variability in this compound efficacy across soil types?

  • Methodological Answer : Use soil-column experiments with standardized substrates (e.g., sand:peat mixtures). Measure this compound bioavailability via soil extraction followed by LC-MS. Correlate with soil pH and organic matter content .

Cross-Disciplinary Applications

Q. Can this compound be adapted for studying stress-response crosstalk (e.g., drought + PGR inhibition)?

  • Methodological Answer : Combine this compound treatments with osmotic stress (PEG-6000) in hydroponic systems. Quantify ABA/gibberellin ratios via ELISA and link to stomatal conductance measurements .

Q. What ethical guidelines apply to field trials involving this compound?

  • Methodological Answer : Follow OECD guidelines for non-target organism assessments (e.g., earthworm toxicity assays). Document environmental persistence via half-life studies in soil/water matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMO 1618
Reactant of Route 2
Reactant of Route 2
AMO 1618

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.